molecular formula C8H10O B14452888 1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene CAS No. 73654-32-7

1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene

Cat. No.: B14452888
CAS No.: 73654-32-7
M. Wt: 122.16 g/mol
InChI Key: BLNGVSNTBOHTLC-UHFFFAOYSA-N
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Description

1,6-Dimethyl-7-oxabicyclo[410]hepta-2,4-diene is a bicyclic organic compound with the molecular formula C₈H₁₀O It is characterized by its unique structure, which includes a seven-membered ring with an oxygen atom and two methyl groups at positions 1 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene can be synthesized through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is typically carried out under controlled conditions to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and other substitution reactions can be carried out using reagents like halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,6-dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors in a unique manner, potentially leading to the modulation of biological processes. Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethyl-1,3,5-cyclohexatriene 1,2-oxide
  • 1,6-Dimethylbenzene oxide
  • 7-Oxabicyclo[4.1.0]heptane

Uniqueness

1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene stands out due to its specific substitution pattern and the presence of an oxygen atom in the bicyclic ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

73654-32-7

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

1,6-dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene

InChI

InChI=1S/C8H10O/c1-7-5-3-4-6-8(7,2)9-7/h3-6H,1-2H3

InChI Key

BLNGVSNTBOHTLC-UHFFFAOYSA-N

Canonical SMILES

CC12C=CC=CC1(O2)C

Origin of Product

United States

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